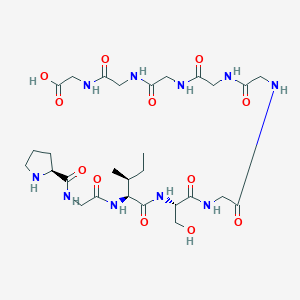![molecular formula C22H46O2S2 B14239726 3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane CAS No. 465499-21-2](/img/structure/B14239726.png)
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane is a complex organic compound characterized by its branched alkane structure. This compound contains multiple sulfinyl groups, which are known for their unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane typically involves multi-step organic reactions. The process begins with the preparation of the sulfinyl intermediates, which are then coupled with the heptane backbone. Common reagents used in these reactions include sulfinyl chlorides and various catalysts to facilitate the formation of the desired sulfinyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to isolate the final product from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl groups can be further oxidized to sulfonyl groups under specific conditions.
Reduction: Reduction reactions can convert sulfinyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction produces sulfides.
Wissenschaftliche Forschungsanwendungen
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl groups into other molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane involves its interaction with specific molecular targets. The sulfinyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-2-methylhexane: A structurally similar compound with different functional groups.
3-Methylheptane: Another branched alkane with a simpler structure.
2-Ethylhexane: A related compound with a similar carbon backbone but lacking sulfinyl groups.
Uniqueness
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane is unique due to the presence of multiple sulfinyl groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from other branched alkanes and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
465499-21-2 |
|---|---|
Molekularformel |
C22H46O2S2 |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
3-[6-(2-ethylhexylsulfinyl)hexylsulfinylmethyl]heptane |
InChI |
InChI=1S/C22H46O2S2/c1-5-9-15-21(7-3)19-25(23)17-13-11-12-14-18-26(24)20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3 |
InChI-Schlüssel |
IAXGAPOHSSZIOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CS(=O)CCCCCCS(=O)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


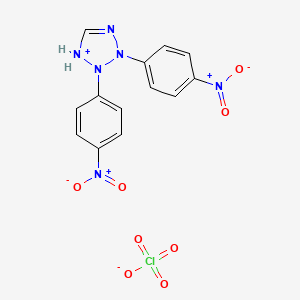
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)
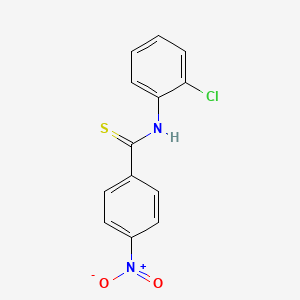
![3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14239685.png)
![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)

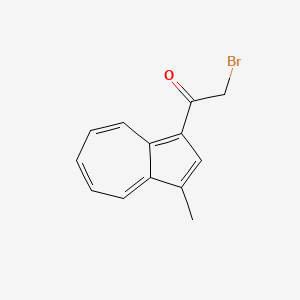
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)

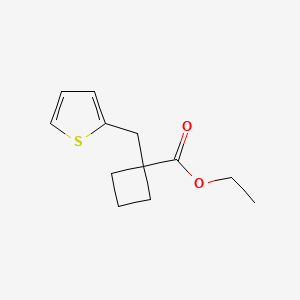
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)

